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Compound of Interest

2-Chloro-4-methoxy-5-
Compound Name:
nitropyridine

Cat. No.: B1386962

Disclaimer: This document provides a predictive analysis of the spectroscopic data for 2-
Chloro-4-methoxy-5-nitropyridine. As of the date of publication, experimental spectra for this
compound are not readily available in the public domain. The predicted data herein is derived
from established spectroscopic principles and comparative analysis of structurally related
compounds, offering a robust theoretical framework for researchers and drug development
professionals.

Introduction

2-Chloro-4-methoxy-5-nitropyridine is a substituted pyridine derivative of interest in
medicinal chemistry and materials science. Its specific arrangement of electron-withdrawing
(chloro and nitro groups) and electron-donating (methoxy group) substituents on the pyridine
ring creates a unique electronic and structural profile, making it a valuable intermediate for the
synthesis of more complex molecules. Accurate structural elucidation is paramount for its
application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this
characterization.

This guide provides an in-depth analysis of the predicted spectroscopic data for 2-Chloro-4-
methoxy-5-nitropyridine. It is designed to serve as a practical resource for scientists, offering
detailed methodologies for data acquisition, predicted spectral data, and a thorough
interpretation of the expected results.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 2-Chloro-4-methoxy-5-nitropyridine, both *H and 3C NMR are
critical for confirming the substitution pattern on the pyridine ring.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to be simple, showing two signals for the aromatic protons
and one for the methoxy group protons. The chemical shifts are influenced by the electronic
effects of the substituents. The nitro group at the C5 position and the chloro group at the C2
position are strongly electron-withdrawing, which will deshield the adjacent protons, shifting
them downfield. Conversely, the methoxy group at C4 is electron-donating, which will shield the
adjacent protons.
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Chemical
Shift (3,
ppm)

Predicted
Signal

Multiplicity

Integration

Assignment

Rationale

Singlet (s)

1H

H-6

This proton is
ortho to the
strongly
electron-
withdrawing
nitro group
and on a
nitrogen-
containing
aromatic ring,
leading to a
significant
downfield
shift.

Singlet (s)

1H

H-3

This proton is
shielded by
the adjacent
electron-
donating
methoxy
group at C4,
resulting in a
more upfield
chemical shift
compared to
H-6.
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The chemical
shift is typical
for a methoxy
3 ~4.1 Singlet (s) 3H -OCHs group
attached to
an aromatic

ring.

Predicted **C NMR Spectrum

The 13C NMR spectrum will provide information about the carbon skeleton. The chemical shifts
of the pyridine ring carbons are highly dependent on the attached substituents and the ring

nitrogen.
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. . Chemical Shift (9, . .
Predicted Signal Assignment Rationale

ppm)

Carbon directly

attached to the

electron-donating
1 ~165 C-4

methoxy group,

significantly shifted

downfield.

Carbon bearing the
chloro group,

2 ~150 C-2 deshielded by both
the halogen and the

ring nitrogen.

Aromatic carbon

adjacent to the ring
3 ~145 C-6 ) )

nitrogen, shifted

downfield.

Carbon attached to
the nitro group,

4 ~138 C-5 deshielded by the
strong electron-

withdrawing effect.

Aromatic carbon
shielded by the

> ~110 c-3 |
adjacent methoxy
group.
Typical chemical shift
6 ~57 -OCHs for a methoxy group

carbon.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra of the title
compound.
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Instrumentation:
e A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-Chloro-4-methoxy-5-nitropyridine.

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCIs) or deuterated dimethyl
sulfoxide (DMSO-ds). CDCIs is generally a good first choice for many organic compounds.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30").

Spectral Width: 0-12 ppm.

Acquisition Time: ~3 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled 13C experiment (e.g., 'zgpg30').

Spectral Width: 0-200 ppm.

Acquisition Time: ~1.5 seconds.

Relaxation Delay: 2 seconds.
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e Number of Scans: 1024 or more, as 13C has a low natural abundance.

e Temperature: 298 K.

NMR Acquisition Workflow
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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The spectrum of 2-Chloro-4-methoxy-5-nitropyridine is
expected to show characteristic absorption bands for the C-Cl, C-O, NOz, and aromatic C=C
and C-N bonds.

Predicted IR Absorption Bands
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Wavenumber . . .
Intensity Assignment Functional Group
(cm™)
~3100-3000 Medium Aromatic C-H stretch Aromatic Ring
) C=C and C=N o ]
~1600, ~1480 Medium-Strong ) Pyridine Ring
stretching
Asymmetric and
~1530, ~1350 Strong Symmetric NO2 Nitro Group
stretch
Aryl-O-CHs
~1250 Strong ) Methoxy Group
asymmetric stretch
_ Aryl-O-CHs symmetric
~1030 Medium Methoxy Group
stretch
~750 Strong C-Cl stretch Chloro Group

Experimental Protocol for IR Data Acquisition

Instrumentation:

o A Fourier Transform Infrared (FTIR) spectrometer, typically with a deuterated triglycine
sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of the solid 2-Chloro-4-methoxy-5-nitropyridine sample directly onto
the ATR crystal.

e Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.
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e Acquire the sample spectrum.

Acquisition Parameters:

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32.

Apodization: Happ-Genzel.

IR Spectroscopy Workflow
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Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula,
while the fragmentation pattern in low-resolution MS can offer structural insights.

Predicted Mass Spectrum Data

The molecular formula of 2-Chloro-4-methoxy-5-nitropyridine is CeHsCIN20s. The presence
of chlorine, with its two common isotopes 3>Cl and 3’Cl in an approximate 3:1 ratio, will result in
a characteristic M+2 peak.

High-Resolution Mass Spectrometry (HRMS):
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BENGHE

Technique: Electrospray lonization (ESI) is a suitable soft ionization technique.

Expected lon: [M+H]* (protonated molecule).

Calculated m/z for [CeHe3>CIN203]*: 189.0065

Calculated m/z for [CeHe3’CIN203]*: 191.0036
Low-Resolution Mass Spectrometry (Electron lonization - El):

e Molecular lon (M*:): A pair of peaks at m/z 188 and 190 (ratio ~3:1) corresponding to the 3°Cl
and 3’Cl isotopes.

e Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of the
nitro group or the methoxy group.

(¢]

Loss of NOz: [M - NO2]* at m/z 142/144. This is a common fragmentation for nitroaromatic
compounds.

(¢]

Loss of CHs: [M - CHs]* at m/z 173/175 from the methoxy group.

[¢]

Loss of OCHs: [M - OCHs]* at m/z 157/159.

[¢]

Loss of Cl: [M - CI]* at m/z 153.

Predicted Relative

m/z (for 33Cl) . Assignment
Intensity

188 Moderate [M]*-

173 Low [M - CHs]*

157 Low [M - OCHs]*

153 Low [M-CII*

142 High [M - NO2J*
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Experimental Protocol for Mass Spectrometry Data
Acquisition

Instrumentation:
e For HRMS: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled with an ESI source.

e For LRMS: A quadrupole or ion trap mass spectrometer with an El source, often coupled with
a Gas Chromatograph (GC-MS).

Sample Preparation (ESI-HRMS):

o Prepare a dilute solution of the sample (~10 pg/mL) in a suitable solvent like methanol or
acetonitrile.

« Infuse the solution directly into the ESI source at a flow rate of 5-10 pL/min.

Acquisition Parameters (ESI-HRMS):

lonization Mode: Positive ion mode.

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Mass Range: m/z 50-500.

Acquisition Parameters (EI-GC-MS):

GC Column: A standard non-polar column (e.g., HP-5MS).

Injector Temperature: 250 °C.

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

lonization Energy: 70 eV.

lon Source Temperature: 230 °C.
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Mass Spectrometry Fragmentation Workflow
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Caption: Predicted EI fragmentation pathways.

Conclusion

The structural elucidation of 2-Chloro-4-methoxy-5-nitropyridine can be confidently achieved
through a combined application of NMR, IR, and MS techniques. This guide provides a robust,
albeit predictive, framework for the spectroscopic characterization of this compound. The
predicted data, derived from the analysis of closely related structures and fundamental
principles, offers a reliable starting point for any researcher working with this molecule.
Experimental verification of these predictions will be a valuable contribution to the chemical
literature.

 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Chloro-4-methoxy-
5-nitropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1386962#spectroscopic-data-nmr-ir-ms-of-2-chloro-
4-methoxy-5-nitropyridine]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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